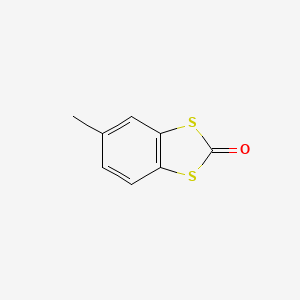
5-Methyl-2H-1,3-benzodithiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2H-1,3-benzodithiol-2-one: is an organic compound characterized by a benzodithiol ring with a methyl group attached This compound is part of the broader class of benzodithioles, which are known for their unique sulfur-containing heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2H-1,3-benzodithiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with methylating agents under controlled conditions to form the desired benzodithiol ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .
化学反応の分析
Types of Reactions: 5-Methyl-2H-1,3-benzodithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the benzodithiol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiol derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 5-Methyl-2H-1,3-benzodithiol-2-one is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing heterocycles.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronic applications .
作用機序
The mechanism by which 5-Methyl-2H-1,3-benzodithiol-2-one exerts its effects involves interactions with molecular targets through its sulfur-containing ring. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and reactivity .
類似化合物との比較
Methylisothiazolinone: Another sulfur-containing heterocycle with antimicrobial properties.
1,2-Benzisothiazol-3(2H)-one: Known for its use as a preservative and antimicrobial agent.
3H-1,2-Benzodithiol-3-one: Used in various chemical transformations and as a sulfur-transferring agent.
Uniqueness: 5-Methyl-2H-1,3-benzodithiol-2-one is unique due to its specific methyl substitution on the benzodithiol ring, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
特性
CAS番号 |
54199-73-4 |
|---|---|
分子式 |
C8H6OS2 |
分子量 |
182.3 g/mol |
IUPAC名 |
5-methyl-1,3-benzodithiol-2-one |
InChI |
InChI=1S/C8H6OS2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChIキー |
OAKSUNSFPIGBTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


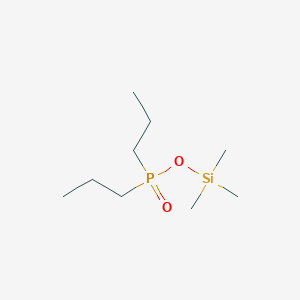

![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
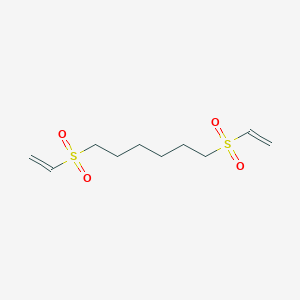
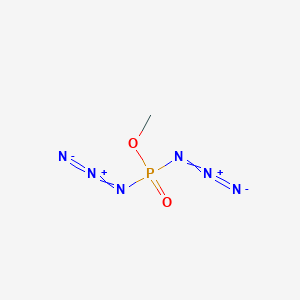

![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
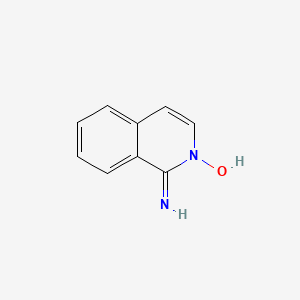
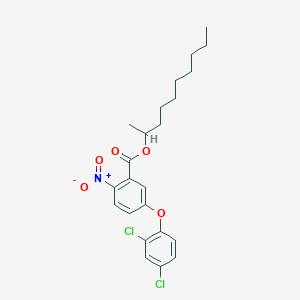
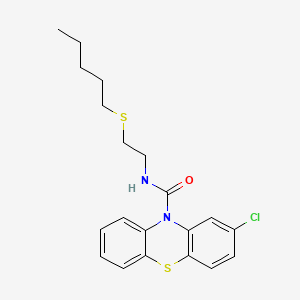
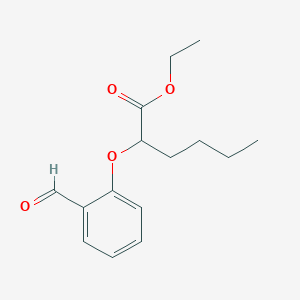
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)

